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Compound of Interest

Compound Name: Oxmetidine

Cat. No.: B1206817

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxmetidine, also known by its development code SKF 92994, is a potent histamine H2
receptor antagonist.[1] Like other drugs in its class, such as cimetidine and ranitidine,
oxmetidine was developed to inhibit gastric acid secretion and was investigated for the
treatment of peptic ulcers and related gastrointestinal disorders.[2] This technical guide
provides a comprehensive overview of the chemical structure and properties of oxmetidine,
intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Oxmetidine is a derivative of 2-aminopyrimidin-4(1H)-one, featuring a 1,3-benzodioxol-5-
ylmethyl group at the 5-position and a 4-(5-methyl-(1H)imidazol-4-yl)-3-thiabutyl substituent
attached to the 2-amino group.[3]

Table 1: Chemical Identification of Oxmetidine
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Identifier Value

5-(1,3-benzodioxol-5-yImethyl)-2-[2-[(5-methyl-
IUPAC Name 1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-

pyrimidin-6-one

CC1=C(N=CN1)CSCCNC2=NC=C(C(=0)N2)C

SMILES Strin
g C3=CC4=C(C=C3)0C04

InChl Key YTBDPHYVGACIPC-UHFFFAOYSA-N
Chemical Formula C19H21N503S
CAS Number 72830-39-8

Physicochemical Properties

Detailed experimental data on the physicochemical properties of oxmetidine, such as melting

point, boiling point, and pKa, are not readily available in the public domain. However, some key
computed and experimental properties are summarized below. For comparative purposes, the

properties of the well-characterized H2 receptor antagonist cimetidine are also included where

available.

Table 2: Physicochemical Properties of Oxmetidine and Cimetidine

Property Oxmetidine Cimetidine

Molecular Weight 399.47 g/mol 252.34 g/mol [4]

logP (experimental) 2.11[3] 0.4

Melting Point Not available 141-143 °C

Boiling Point Not available Not available

pKa Not available 6.8

Aqueous Solubility Not available 1.14 g/100 mL at 37 °C
Pharmacology
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Mechanism of Action

Oxmetidine functions as a selective and competitive antagonist of the histamine H2 receptor.
Histamine, a key signaling molecule, stimulates gastric acid secretion by binding to H2
receptors on parietal cells in the stomach lining. This interaction activates a Gs protein-coupled
signaling cascade. Oxmetidine competitively blocks the binding of histamine to these
receptors, thereby inhibiting the downstream signaling pathway that leads to the secretion of

gastric acid.

Signaling Pathway

The binding of histamine to the H2 receptor initiates a signal transduction cascade that results
in the activation of the proton pump (H+/K+ ATPase), the final step in acid secretion.
Oxmetidine's antagonism of the H2 receptor disrupts this pathway.

Cell Membrane
Histamine H2 Receptor | Activates | ARSI Activates Converts ATP to

Click to download full resolution via product page
Histamine H2 Receptor Signaling Pathway and the Action of Oxmetidine.

Potency and Efficacy

Clinical studies have demonstrated that oxmetidine is a more potent H2 receptor antagonist
than cimetidine on a weight-for-weight basis when administered intravenously. However, due to
first-pass metabolism, its oral potency is comparable to that of cimetidine on a weight-for-
weight basis, though it is twice as potent on a molar basis.

Experimental Protocols
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Detailed, step-by-step experimental protocols for the synthesis, characterization, and
pharmacological evaluation of oxmetidine are not readily available in peer-reviewed literature,
which is common for compounds that did not proceed to market. The following sections provide
generalized workflows and methodologies based on standard practices for similar H2 receptor
antagonists.

General Synthesis Workflow

The synthesis of H2 receptor antagonists like oxmetidine typically involves a multi-step
process. A generalized workflow for the synthesis and characterization of such a compound is
outlined below.
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General workflow for the synthesis and characterization of an H2 receptor antagonist.

Characterization Methodologies

NMR spectroscopy is a critical technique for elucidating the chemical structure of organic
molecules. For a novel compound like oxmetidine, both *H and 3C NMR would be essential
for confirming the connectivity of the atoms.
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e 1H NMR: Would be used to identify the number of unique proton environments, their
chemical shifts, and their coupling patterns, which helps in assigning the protons to their
respective positions in the molecule.

e 13C NMR: Would provide information on the number of unique carbon environments and their
chemical shifts, confirming the carbon skeleton of the molecule.

While specific NMR data for oxmetidine is not publicly available, a general protocol for
acquiring such data would involve dissolving a pure sample in a suitable deuterated solvent
(e.g., DMSO-d6 or CDCI3) and acquiring the spectra on a high-field NMR spectrometer.

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the
molecular formula of oxmetidine. Tandem mass spectrometry (MS/MS) would be used to study
its fragmentation pattern, which can provide further structural information.

A general procedure would involve introducing a solution of the purified compound into the
mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI) and
analyzing the resulting ions.

Pharmacological Evaluation Protocols

Objective: To determine the binding affinity of oxmetidine for the histamine H2 receptor.

General Protocol:

Membrane Preparation: Prepare cell membranes from a cell line expressing the human H2
receptor.

» Radioligand Binding: Incubate the membranes with a radiolabeled H2 receptor antagonist
(e.g., [3H]-tiotidine) in the presence of varying concentrations of oxmetidine.

e Separation: Separate the bound from the free radioligand by rapid filtration.

e Quantification: Measure the radioactivity of the bound ligand using liquid scintillation
counting.
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» Data Analysis: Determine the IC50 value (the concentration of oxmetidine that inhibits 50%
of the specific binding of the radioligand) and calculate the binding affinity (Ki) using the
Cheng-Prusoff equation.

Objective: To assess the in vivo efficacy of oxmetidine in inhibiting gastric acid secretion.
General Protocol:

« Animal Model: Use a suitable animal model, such as the pylorus-ligated rat or a dog with a
gastric fistula.

o Drug Administration: Administer oxmetidine via the desired route (e.g., oral or intravenous).

» Stimulation of Acid Secretion: Induce gastric acid secretion using a secretagogue such as
histamine or pentagastrin.

o Gastric Juice Collection: Collect gastric juice at specified time intervals.

e Analysis: Measure the volume of gastric juice and determine the acid concentration by
titration with a standard base.

o Data Analysis: Calculate the percentage inhibition of acid secretion at different doses of
oxmetidine to determine its potency (e.g., ED50).

Conclusion

Oxmetidine is a potent histamine H2 receptor antagonist with a chemical structure designed
for effective inhibition of gastric acid secretion. While detailed experimental protocols and a
complete physicochemical profile are not widely published, this guide provides a
comprehensive overview of its known chemical and pharmacological properties based on
available data. The provided generalized workflows for synthesis, characterization, and
pharmacological evaluation offer a framework for researchers working with this or similar
compounds. Further investigation into the specific experimental details from historical or
proprietary sources would be necessary for a complete and replicable understanding of this
compound.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1206817?utm_src=pdf-body
https://www.benchchem.com/product/b1206817?utm_src=pdf-body
https://www.benchchem.com/product/b1206817?utm_src=pdf-body
https://www.benchchem.com/product/b1206817?utm_src=pdf-body
https://www.benchchem.com/product/b1206817?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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